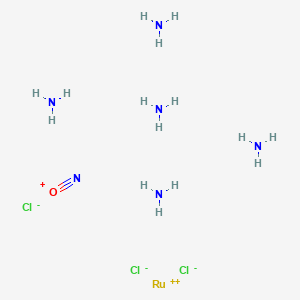
Ruthenium(3+), nitrosylpentaammine-, trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(3+), nitrosylpentaammine-, trichloride is a complex compound that has gained attention in scientific research due to its unique properties. This compound is a coordination complex that contains ruthenium, nitrogen, and chlorine atoms. The compound has been synthesized in various ways and has shown potential in scientific research applications. In
Applications De Recherche Scientifique
Ruthenium(3+), nitrosylpentaammine-, trichloride has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit tumor growth. It has also been shown to be effective against drug-resistant cancer cells. Other potential applications include antimicrobial activity, anti-inflammatory activity, and antioxidant activity.
Mécanisme D'action
The mechanism of action of ruthenium(3+), nitrosylpentaammine-, trichloride is not fully understood. However, studies have shown that the compound can interact with DNA and proteins, leading to cell death. It has also been shown to induce apoptosis, which is programmed cell death. The compound may also inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Biochemical and physiological effects:
Ruthenium(3+), nitrosylpentaammine-, trichloride has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to cell death. The compound has also been shown to interact with various enzymes and proteins, leading to changes in their activity. In addition, the compound has been shown to affect cell signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ruthenium(3+), nitrosylpentaammine-, trichloride in lab experiments is its high stability and purity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
Orientations Futures
There are several future directions for research on ruthenium(3+), nitrosylpentaammine-, trichloride. One direction is to further explore its potential in cancer treatment. Studies could focus on the compound's efficacy against different types of cancer and its potential use in combination with other anticancer drugs. Another direction is to explore the compound's potential in other areas, such as antimicrobial activity and anti-inflammatory activity. Additionally, studies could focus on the compound's mechanism of action and potential side effects. Overall, the unique properties of ruthenium(3+), nitrosylpentaammine-, trichloride make it a promising compound for scientific research in various fields.
Méthodes De Synthèse
Ruthenium(3+), nitrosylpentaammine-, trichloride can be synthesized through various methods. One of the most commonly used methods is the reaction of ruthenium trichloride with nitrosyl amine in the presence of ammonia. This method yields the desired compound in high yield and purity. Another method involves the reaction of ruthenium(III) chloride with nitrosyl amine in the presence of sodium hydroxide and sodium nitrite. This method also yields the desired compound in high yield and purity.
Propriétés
Numéro CAS |
15611-80-0 |
|---|---|
Formule moléculaire |
Cl3H15N6ORu |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
azane;azanylidyneoxidanium;ruthenium(2+);trichloride |
InChI |
InChI=1S/3ClH.NO.5H3N.Ru/c;;;1-2;;;;;;/h3*1H;;5*1H3;/q;;;+1;;;;;;+2/p-3 |
Clé InChI |
TVYRCZMXSODGRN-UHFFFAOYSA-K |
SMILES |
N.N.N.N.N.N#[O+].[Cl-].[Cl-].[Cl-].[Ru+2] |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].N#[O+].[Ru+5] |
Autres numéros CAS |
55826-09-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)

![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
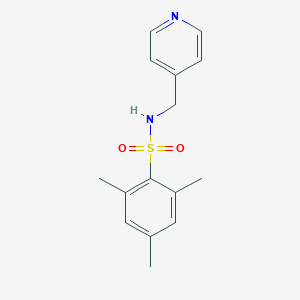
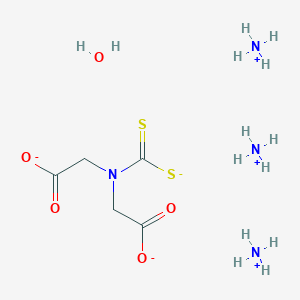
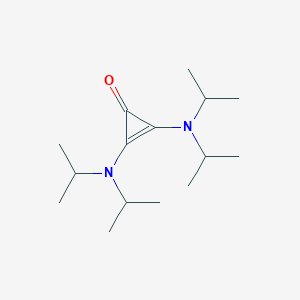
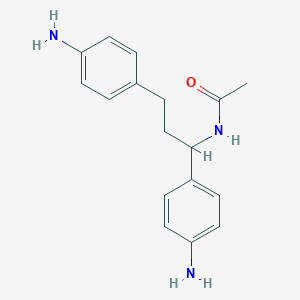


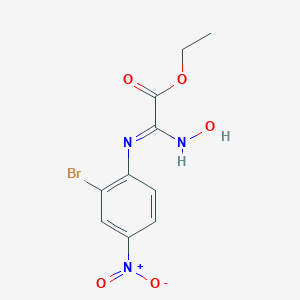
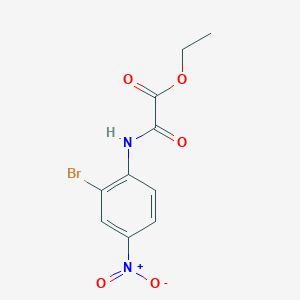
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)